2,4-dichloro-N,N-dicyclohexylbenzamide
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Overview
Description
2,4-dichloro-N,N-dicyclohexylbenzamide is an organic compound with the molecular formula C19H25Cl2NO It is characterized by the presence of two chlorine atoms attached to the benzene ring at positions 2 and 4, and two cyclohexyl groups attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N,N-dicyclohexylbenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with dicyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N,N-dicyclohexylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation at the cyclohexyl groups to form corresponding ketones or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with nucleophiles replacing chlorine atoms.
Reduction: N,N-dicyclohexylbenzylamine.
Oxidation: Cyclohexanone derivatives.
Scientific Research Applications
2,4-dichloro-N,N-dicyclohexylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4-dichloro-N,N-dicyclohexylbenzamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N,N-dimethylbenzamide
- 2,6-dichloro-N,N-dicyclohexylbenzamide
- 2,4-dichloro-N,N-diethylbenzamide
Uniqueness
2,4-dichloro-N,N-dicyclohexylbenzamide is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C19H25Cl2NO |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
2,4-dichloro-N,N-dicyclohexylbenzamide |
InChI |
InChI=1S/C19H25Cl2NO/c20-14-11-12-17(18(21)13-14)19(23)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h11-13,15-16H,1-10H2 |
InChI Key |
KRVMGNWQCMYHMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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